molecular formula C10H8BrN B172763 7-Bromo-4-methylquinoline CAS No. 141052-31-5

7-Bromo-4-methylquinoline

Cat. No. B172763
CAS RN: 141052-31-5
M. Wt: 222.08 g/mol
InChI Key: AGMXSOARXXPPIJ-UHFFFAOYSA-N
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Description

7-Bromo-4-methylquinoline is a chemical compound with the molecular weight of 222.08 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 7-Bromo-4-methylquinoline is 1S/C10H8BrN/c1-7-4-5-12-10-6-8 (11)2-3-9 (7)10/h2-6H,1H3 . This indicates that the molecule consists of a quinoline core with a bromine atom at the 7th position and a methyl group at the 4th position.


Physical And Chemical Properties Analysis

7-Bromo-4-methylquinoline is a solid substance at room temperature . It has a molecular weight of 222.08 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 7-Alkylamino-2-methylquinoline-5,8-diones were synthesized using 7-bromo-2-methylquinoline-5,8-dione, highlighting the chemical transformations involving 7-bromo-4-methylquinoline derivatives (Choi & Chi, 2004).
  • Research on the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, closely related to 7-bromo-4-methylquinoline, was conducted to explore its application in medicinal chemistry, specifically in developing materials for addressing infectious diseases (Wlodarczyk et al., 2011).

Biological Applications

  • A study on the synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one revealed potential anticancer properties, showcasing the relevance of such compounds in cancer research (Kubica et al., 2018).
  • The antiangiogenic effects of 2-aryl-3-bromoquinolin-4(1H)-ones were evaluated, indicating the potential of these compounds in angiogenesis-related research, which is crucial for understanding cancer progression and other diseases (Mabeta, Auer, & Mphahlele, 2009).

Environmental and Analytical Chemistry

  • Research on the aerobic biodegradation of 4-methylquinoline by a soil bacterium highlights the environmental implications of quinoline derivatives, including 7-bromo-4-methylquinoline, in soil and water remediation (Sutton et al., 1996).
  • Chloride-sensitive fluorescent probes developed using 6-methylquinoline, related to 7-bromo-4-methylquinoline, demonstrate the application of these compounds in biological sensing and analysis (Geddes et al., 2001).

Safety and Hazards

7-Bromo-4-methylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It has hazard statements H302 - H318 and precautionary statements P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

Mechanism of Action

Target of Action

Quinoline derivatives, which include 7-bromo-4-methylquinoline, are known to interact with a variety of biological targets . These targets often play crucial roles in cellular processes, and their interaction with quinoline derivatives can lead to significant changes in cell function.

Mode of Action

Quinoline derivatives are known to exhibit chemical reactivity similar to benzene and pyridine ring systems, undergoing both electrophilic and nucleophilic substitution reactions . This suggests that 7-Bromo-4-methylquinoline may interact with its targets through similar mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, often resulting in significant downstream effects

Result of Action

Quinoline derivatives are known to have a broad range of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antibacterial activities . These effects suggest that 7-Bromo-4-methylquinoline may have similar impacts on a molecular and cellular level.

properties

IUPAC Name

7-bromo-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMXSOARXXPPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621292
Record name 7-Bromo-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-methylquinoline

CAS RN

141052-31-5
Record name 7-Bromo-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

H2SO4 (14.4 mL, 270 mmol) is added to a solution of 3-bromoaniline (Aldrich, 30.0 g, 174 mmol) in 1,4-dioxane (1 L) at RT. The mixture is heated to reflux and treated with methyl vinyl ketone (Aldrich, 19.5 mL, 270 mmol) in 1,4-dioxane (50 mL) dropwise over 3 h. Heating is continued for 1 h after the addition, followed by removal of the solvent in vacuo. The residue is dissolved in water (100 mL), neutralized with Na2CO3 and extracted with CH2Cl2. The combined organic extracts are washed with water and brine, dried (Na2SO4) and filtered. The filtrate is concentrated, and the residue chromatographed on silica gel (Biotage, eluting with 20% EtOAc/Hexanes) to give the title compound, 15.0 g (43%), as a brownish solid.
Name
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
methyl vinyl ketone
Quantity
19.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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